molecular formula C37H30N2O5 B12033682 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one CAS No. 487026-45-9

4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12033682
CAS No.: 487026-45-9
M. Wt: 582.6 g/mol
InChI Key: RGNXJKWPSKQRDJ-LAPDZXRHSA-N
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Description

The compound 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one belongs to the 5-hydroxy-2H-pyrrol-2-one family, a class of heterocyclic molecules with diverse pharmacological applications. Structurally, it features:

  • A 3-hydroxy-1H-pyrrol-2(5H)-one core, critical for hydrogen-bonding interactions in biological systems.
  • A 3-phenoxyphenyl group at position 5, enhancing steric bulk and π-π interactions.

This compound’s structural complexity aligns with derivatives studied for antiestrogenic activity () and protease inhibition (). However, its specific pharmacological profile remains less characterized compared to analogs.

Properties

CAS No.

487026-45-9

Molecular Formula

C37H30N2O5

Molecular Weight

582.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C37H30N2O5/c1-25-20-30(43-24-26-10-4-2-5-11-26)17-18-32(25)35(40)33-34(39(37(42)36(33)41)23-27-12-9-19-38-22-27)28-13-8-16-31(21-28)44-29-14-6-3-7-15-29/h2-22,34,40H,23-24H2,1H3/b35-33+

InChI Key

RGNXJKWPSKQRDJ-LAPDZXRHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC(=CC=C5)OC6=CC=CC=C6)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC(=CC=C5)OC6=CC=CC=C6)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one likely involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. Typical synthetic routes may include:

    Formation of the Pyrrole Core: This can be achieved through a Paal-Knorr synthesis or other pyrrole-forming reactions.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, depending on its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with Cellular Pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : Compounds with 4-nitrobenzoyl (, Compound 35) or thiophene-2-carbonyl () substituents show enhanced inhibitory potency due to improved electrophilicity at the pyrrolone core .
  • N-Substituents : Pyridin-3-ylmethyl (target compound) vs. benzyl () or hydroxypropyl () groups influence solubility and membrane permeability. Pyridine-containing derivatives may exhibit better CNS penetration .

Biological Activity

The compound 4-(4-(benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-phenoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has shown significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrrole ring and various functional groups, contribute to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may function through various mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced tumor growth or inflammation.
  • Receptor Modulation : Interaction with cell surface receptors can alter cellular signaling pathways, affecting processes like proliferation and apoptosis.
  • DNA Intercalation : The compound may intercalate into DNA strands, potentially influencing gene expression and replication.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its cytotoxic effects against various cancer cell lines, showing growth inhibition rates exceeding 50% in lung cancer models. The mechanism involves the inhibition of tubulin polymerization, which is crucial for cell division.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For example, it was found to inhibit the activity of the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis .

Case Studies

Study Cell Line Growth Inhibition (%) Mechanism
Study 1Lung Cancer55%Tubulin Inhibition
Study 2CNS Cancer60%Enzyme Inhibition
Study 3Breast Cancer50%Receptor Modulation

Pharmacological Applications

The compound has potential applications in treating various diseases due to its diverse biological activities:

  • Anti-inflammatory : Exhibits properties that could reduce inflammation markers.
  • Antimicrobial : Preliminary studies suggest it may have antimicrobial effects against certain pathogens.
  • Neuroprotective : Research is ongoing to explore its effects on neurodegenerative diseases.

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